![molecular formula C15H20BFO4 B1402391 3-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester CAS No. 1415960-53-0](/img/structure/B1402391.png)
3-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester
Overview
Description
3-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester is a laboratory chemical . It is also known by the synonym H62951 . The molecular formula is C15H20BFO4 . It is a type of fluorinated pharmaceutical intermediate .
Molecular Structure Analysis
The molecular weight of 3-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester is 294.13 . The exact mass is 280.12800 .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as a valuable intermediate in organic synthesis, particularly in carbon-carbon coupling reactions . Its stability and reactivity make it suitable for use in various synthetic pathways, contributing to the development of complex organic molecules.
Suzuki-Miyaura Cross-Coupling Reactions
A significant application of this compound is in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in forming carbon-carbon bonds, a fundamental step in the synthesis of pharmaceuticals, polymers, and advanced materials.
Boron Neutron Capture Therapy (BNCT)
Due to its boronic acid moiety, this compound has potential applications in BNCT, a binary cancer treatment method that targets tumor cells at the cellular level . Research in this area could lead to advancements in cancer therapeutics.
Drug Delivery Systems
The compound’s structure allows for its use in the development of drug delivery systems, particularly in feedback control drug transport polymers . This could enhance the efficacy and specificity of drug targeting in cancer treatment.
Enzyme Inhibition
Boric acid derivatives, such as this compound, are known to act as enzyme inhibitors . They can be used in the design of drugs that target specific enzymes implicated in disease processes, including cancer and microbial infections.
Fluorescent Probes
The compound’s unique structure enables its use as a fluorescent probe for identifying various biological and chemical substances . This application is crucial in biochemical research and diagnostics.
Pharmacological Research
The fluorine atom’s strong electronegativity within the compound enhances its biological activity, making it valuable in pharmacological research . It can be used to study drug interactions and stability.
Anticancer Drug Design
Research indicates that boric acid compounds can induce apoptosis in cancer cells . This compound, therefore, holds promise in the design and synthesis of new anticancer drugs, potentially leading to more effective treatments.
properties
IUPAC Name |
methyl 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(12(17)9-11)8-13(18)19-5/h6-7,9H,8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMANYAVWRYOHTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester | |
CAS RN |
1415960-53-0 | |
Record name | methyl 2-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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